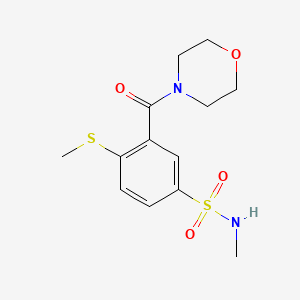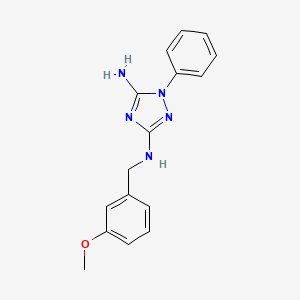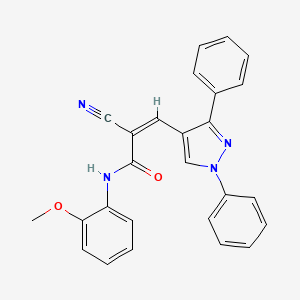![molecular formula C32H26N8O2 B4833251 N,N'-1,2-ethanediylbis[1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxamide]](/img/structure/B4833251.png)
N,N'-1,2-ethanediylbis[1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxamide]
説明
N,N'-1,2-ethanediylbis[1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxamide] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPC and has been synthesized using different methods.
作用機序
The mechanism of action of EPPC is not fully understood. However, it has been proposed that EPPC exerts its biological activity by binding to specific targets such as enzymes or proteins. This binding interaction can result in the inhibition or activation of the target, leading to the observed biological activity.
Biochemical and Physiological Effects:
EPPC has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that EPPC exhibits anticancer activity by inducing apoptosis in cancer cells. EPPC has also been found to exhibit antiviral activity by inhibiting the replication of the human immunodeficiency virus (HIV). In addition, EPPC has been found to exhibit antibacterial activity against various bacterial strains.
実験室実験の利点と制限
One of the advantages of using EPPC in lab experiments is its high purity and stability. EPPC is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of using EPPC is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on EPPC. One direction is to further explore its potential applications in medicinal chemistry, material science, and catalysis. Another direction is to investigate the mechanism of action of EPPC in more detail. Additionally, future research could focus on improving the solubility of EPPC in water to make it more useful in certain experiments.
Conclusion:
In conclusion, EPPC is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on EPPC could lead to the development of new drugs, materials, and catalysts that could have significant impacts in various fields.
科学的研究の応用
EPPC has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, EPPC has been found to exhibit anticancer, antiviral, and antibacterial activities. In material science, EPPC has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, EPPC has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity.
特性
IUPAC Name |
1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N8O2/c41-31(27-21-39(25-11-3-1-4-12-25)37-29(27)23-9-7-15-33-19-23)35-17-18-36-32(42)28-22-40(26-13-5-2-6-14-26)38-30(28)24-10-8-16-34-20-24/h1-16,19-22H,17-18H2,(H,35,41)(H,36,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBFNPLWXUOWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)NCCNC(=O)C4=CN(N=C4C5=CN=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(cyclohexylmethyl)-4(3H)-quinazolinone](/img/structure/B4833170.png)
![methyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4833180.png)

![1'-[(2-methylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4833193.png)
![2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4833200.png)

![methyl 9-methyl-2-[3-(2H-tetrazol-2-yl)-1-adamantyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4833223.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4833229.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4833232.png)
![2-cyano-3-[1-(3-fluorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)acrylamide](/img/structure/B4833233.png)
![2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4833240.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4833247.png)

